molecular formula C7H4BrFO2 B1333228 3-Bromo-5-fluorobenzoic acid CAS No. 176548-70-2

3-Bromo-5-fluorobenzoic acid

Cat. No. B1333228
M. Wt: 219.01 g/mol
InChI Key: KLSLJMGWUPAQGZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzoic acid is a halogenated benzoic acid derivative that is of interest in various fields of chemistry and materials science. It is an important intermediate for organic synthesis and has been utilized in the construction of complex molecules and materials.

Synthesis Analysis

The synthesis of halogenated benzoic acids and their derivatives is a topic of ongoing research. For instance, the synthesis of related compounds such as 3-borono-5-fluorobenzoic acid involves a two-step reaction process, starting with an organic lithium reagent to produce (3-fluoro-5-methylphenyl) boronic acid, followed by oxidation to yield the target product . Similarly, the synthesis of 3,5-dibromo-4-fluorobenzoic acid and its derivatives has been achieved, indicating the feasibility of synthesizing halogenated benzoic acids with different substituents .

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids can significantly influence their properties and interactions. For example, the uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid demonstrates how halogen-bonding interactions with uranyl oxo atoms can be exploited to form supramolecular networks . Additionally, the structural diversity observed in rare-earth p-bromobenzoic acid complexes highlights the impact of halogen substituents on the coordination environment and supramolecular assembly .

Chemical Reactions Analysis

Halogenated benzoic acids participate in various chemical reactions. The free radical reactions involving 2-bromobenzoic acids as building blocks for spiro compounds showcase the reactivity of such compounds in constructing complex molecular architectures . Moreover, the regioselective bromocyclization of 2-alkynylbenzoic acids to form 3-(bromomethylene)isobenzofuran-1(3H)-ones demonstrates the potential for halogenated benzoic acids to undergo cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-fluorobenzoic acid derivatives are influenced by the presence of halogen atoms. For instance, the luminescent and vibrational properties of uranyl hybrid materials containing halogenated benzoic acids are altered due to halogen-bonding interactions . The luminescence properties of rare-earth hybrid materials also depend on the specific halogen substituents present in the benzoic acid ligands . Furthermore, the radiographic opaque properties of certain fluoro-bromo benzoic acid derivatives suggest potential applications in medical imaging .

Scientific Research Applications

  • Organic Synthesis : This compound serves as an important raw material and intermediate in organic synthesis . It can be used to synthesize more complex organic molecules, contributing to the development of new substances and materials.

  • Pharmaceuticals : In the pharmaceutical industry, 3-Bromo-5-fluorobenzoic acid can be used in the synthesis of various drugs . Its specific applications in this field would depend on the particular drug being synthesized.

  • Agrochemicals : This compound can also be used in the production of agrochemicals . These are chemicals, such as pesticides and fertilizers, used in agriculture to enhance crop yield and protect crops from pests.

  • Dyestuff Fields : 3-Bromo-5-fluorobenzoic acid can be used in the production of dyes . These dyes can be used in various industries, including textiles, plastics, and printing.

  • Organic Synthesis : This compound serves as an important raw material and intermediate in organic synthesis . It can be used to synthesize more complex organic molecules, contributing to the development of new substances and materials.

  • Pharmaceuticals : In the pharmaceutical industry, 3-Bromo-5-fluorobenzoic acid can be used in the synthesis of various drugs . Its specific applications in this field would depend on the particular drug being synthesized.

  • Agrochemicals : This compound can also be used in the production of agrochemicals . These are chemicals, such as pesticides and fertilizers, used in agriculture to enhance crop yield and protect crops from pests.

  • Dyestuff Fields : 3-Bromo-5-fluorobenzoic acid can be used in the production of dyes . These dyes can be used in various industries, including textiles, plastics, and printing.

Safety And Hazards

3-Bromo-5-fluorobenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSLJMGWUPAQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378388
Record name 3-Bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzoic acid

CAS RN

176548-70-2
Record name 3-Bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Magnesium turnings (1.97 g) and iodine (catalytic amount) were added to ether (150 ml), and 1,3-dibromo-5-fluorobenzene (19.6 g) in ether (20 ml) was added dropwise under nitrogen atmosphere at such a rate that gentle reflux occurred. The mixture was refluxed for 3 hours, and left to cool. Crushed dry ice was added thereto, and the mixture was stirred for 1 hour. The reaction mixture was poured into water, and acidified with hydrochloric acid. The mixture was extracted with ether (200 ml), and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform→chloroform:methanol=100:1), to thereby yield 9.37 g of the target compound (yield: 55.4%).
Quantity
1.97 g
Type
reactant
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0 (± 1) mol
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19.6 g
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Quantity
20 mL
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Quantity
150 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
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Yield
55.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-fluorobenzoic acid
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Citations

For This Compound
7
Citations
PY Huang, ZS Yang, QM Wu, DZ Yang, JJ Chen… - Journal of Structural …, 2021 - Springer
… 3-Bromo-5-fluorobenzoic acid (5.00 g, 0.02 mol) was added to 100 mL of dichloromethane under ice bath conditions, to which oxalyl chloride (12.99 g, 0.10 mol) was slowly added and …
Number of citations: 1 link.springer.com
C Heiss, F Leroux, M Schlosser - 2005 - Wiley Online Library
… -6-fluorophenyl)triethylsilane (7) was consecutively lithiated (using LITMP), carboxylated and protodesilylated, 4-bromo-2-fluorobenzoic acid (8) and 3-bromo-5-fluorobenzoic acid (9) …
G Lai, JR Merritt, Z He, D Feng, J Chao… - Bioorganic & medicinal …, 2008 - Elsevier
… 3-Bromo-5-fluorobenzaldehyde was prepared by reduction of 3-bromo-5-fluorobenzoic acid with DIBAL-H and subsequent oxidation of the resultant benzyl alcohol with MnO 2 . …
Number of citations: 24 www.sciencedirect.com
S Tang, Y Xue, X Dengqi, L Shao - European Journal of Medicinal …, 2023 - Elsevier
Tropomyosin receptor kinase A (TrkA) is considered a therapeutic target in pain treatment, and several TrkA inhibitors have been designed and developed as potential analgesics. The …
Number of citations: 2 www.sciencedirect.com
V Srivastava, SP Singh - Chemistry & Biology Interface, 2021 - search.ebscohost.com
In vitro antiprotozoal assays against E. histolytica, G. intestinalis, and T. vaginalis of synthesized derivatives of 2H-Indazol were accredited. Tert-butyl 4-(5-amino-6-methoxy-2H-indazol-…
Number of citations: 1 search.ebscohost.com
R Dean - 2016 - orca.cardiff.ac.uk
Peptides derived from DNA-binding zinc finger proteins were synthesised with pairs of cysteine residues with i,i+7 and i,i+11 relative spacings introduced into their sequence. The …
Number of citations: 2 orca.cardiff.ac.uk
B Barlaam, CS Harris, J Lecoq, HTH Nguyen - Tetrahedron, 2012 - Elsevier
… The resulting precipitate was collected by filtration, washed with petroleum ether (20 ml) and dried to a constant weight to afford 2-amino-3-bromo-5-fluorobenzoic acid (11, 501 mg, 66.4…
Number of citations: 8 www.sciencedirect.com

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